Cas no 15908-68-6 (3-amino-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)
3-amino-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 3-amino-1,5-dihydro-
- 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- 3-amino-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- AT-417/40633321
- 3-amino-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
- QAA90868
- 15908-68-6
- SCHEMBL20213686
- AKOS026744415
- EN300-185532
- 3-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one
- 3-amino-1H,4H,5H-pyrazolo(3,4-d)pyrimidin-4-one
- 863-853-5
- 3-amino-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one
-
- Inchi: 1S/C5H5N5O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1H,(H4,6,7,8,9,10,11)
- InChI Key: WTJBXZLPNBPBIB-UHFFFAOYSA-N
- SMILES: C1NC(=O)C2C(N)=NNC=2N=1
Computed Properties
- Exact Mass: 151.04940980Da
- Monoisotopic Mass: 151.04940980Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 96.2Ų
3-amino-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM270204-1g |
3-Amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol |
15908-68-6 | 95% | 1g |
$1178 | 2023-02-17 | |
| TRC | A636373-5mg |
3-amino-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
15908-68-6 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A636373-10mg |
3-amino-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
15908-68-6 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A636373-50mg |
3-amino-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
15908-68-6 | 50mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-185532-1g |
3-amino-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
15908-68-6 | 95% | 1g |
$986.0 | 2023-09-18 | |
| Enamine | EN300-185532-5g |
3-amino-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
15908-68-6 | 95% | 5g |
$2858.0 | 2023-09-18 | |
| Enamine | EN300-185532-10g |
3-amino-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
15908-68-6 | 95% | 10g |
$4236.0 | 2023-09-18 | |
| Enamine | EN300-185532-0.05g |
3-amino-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
15908-68-6 | 95% | 0.05g |
$229.0 | 2023-09-18 | |
| Enamine | EN300-185532-0.1g |
3-amino-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
15908-68-6 | 95% | 0.1g |
$342.0 | 2023-09-18 | |
| Enamine | EN300-185532-0.25g |
3-amino-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
15908-68-6 | 95% | 0.25g |
$487.0 | 2023-09-18 |
3-amino-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one Related Literature
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 3-amino-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one
Comprehensive Guide to 3-amino-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS No. 15908-68-6): Properties, Applications, and Market Insights
3-amino-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS No. 15908-68-6) is a heterocyclic organic compound with significant potential in pharmaceutical and biochemical research. This pyrazolo-pyrimidine derivative has garnered attention due to its unique structural properties and versatile applications. In this article, we delve into its chemical characteristics, synthesis methods, industrial uses, and emerging trends in the market.
The molecular structure of 3-amino-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one consists of fused pyrazole and pyrimidine rings, with an amino group at the 3-position. This configuration contributes to its reactivity and makes it a valuable intermediate in medicinal chemistry. Researchers often explore its derivatives for their potential biological activities, including enzyme inhibition and receptor modulation.
One of the most searched questions about this compound is: "What are the applications of 3-amino-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one in drug discovery?" The answer lies in its role as a scaffold for developing kinase inhibitors, which are crucial in treating various diseases. Its structural similarity to purine bases also makes it relevant in nucleotide analog synthesis, a hot topic in antiviral and anticancer research.
Recent studies highlight the growing demand for pyrazolo[3,4-d]pyrimidine derivatives in personalized medicine. With advancements in computational chemistry and AI-assisted drug design, researchers are increasingly focusing on optimizing this compound's derivatives for targeted therapies. This aligns with the current trend of precision medicine, where 3-amino-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one serves as a key building block.
The synthesis of CAS 15908-68-6 typically involves cyclization reactions of appropriate precursors under controlled conditions. Process optimization remains a popular research area, as evidenced by frequent searches for "efficient synthesis methods for 3-amino-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one." Green chemistry approaches are gaining traction, focusing on reducing solvent waste and improving atom economy in its production.
From a commercial perspective, the global market for pyrazolo-pyrimidine compounds is expanding, driven by pharmaceutical R&D investments. Quality control and analytical methods for 3-amino-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one are critical topics, with HPLC and LC-MS being the most commonly used techniques for purity assessment. Regulatory compliance remains a key consideration for manufacturers and suppliers.
Storage and handling of 3-amino-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one require standard laboratory precautions. While not classified as hazardous under normal conditions, proper storage in cool, dry environments is recommended to maintain stability. Material Safety Data Sheets (MSDS) provide detailed guidance, and queries about "storage conditions for CAS 15908-68-6" frequently appear in search engines.
Looking ahead, the scientific community anticipates novel applications of 3-amino-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one in materials science and agrochemicals. Its molecular framework offers opportunities for innovation beyond pharmaceuticals, particularly in developing functional materials with specific electronic or optical properties. This versatility ensures its continued relevance in chemical research.
For researchers seeking high-quality 3-amino-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, verification of CAS No. 15908-68-6 and proper characterization data are essential. The compound's purity significantly impacts experimental outcomes, making supplier selection a critical decision. Analytical certificates and batch-specific documentation should always accompany purchases.
In conclusion, 3-amino-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one represents an important chemical entity with diverse applications across multiple scientific disciplines. Its continued study promises to yield valuable insights and novel compounds that could address current challenges in healthcare and technology. As research progresses, we can expect to see more innovative uses of this versatile pyrazolo-pyrimidine derivative emerge in the coming years.
15908-68-6 (3-amino-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)